1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.: 881080-49-5
VCID: VC5259758
InChI: InChI=1S/C21H20ClNO4/c1-3-11-27-18-10-5-4-7-15(18)13-23-19-16(8-6-9-17(19)22)21(26,20(23)25)12-14(2)24/h3-10,26H,1,11-13H2,2H3
SMILES: CC(=O)CC1(C2=C(C(=CC=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O
Molecular Formula: C21H20ClNO4
Molecular Weight: 385.84

1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one

CAS No.: 881080-49-5

Cat. No.: VC5259758

Molecular Formula: C21H20ClNO4

Molecular Weight: 385.84

* For research use only. Not for human or veterinary use.

1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one - 881080-49-5

Specification

CAS No. 881080-49-5
Molecular Formula C21H20ClNO4
Molecular Weight 385.84
IUPAC Name 7-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one
Standard InChI InChI=1S/C21H20ClNO4/c1-3-11-27-18-10-5-4-7-15(18)13-23-19-16(8-6-9-17(19)22)21(26,20(23)25)12-14(2)24/h3-10,26H,1,11-13H2,2H3
Standard InChI Key RYGQSUFWHKCXIU-UHFFFAOYSA-N
SMILES CC(=O)CC1(C2=C(C(=CC=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O

Introduction

1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the class of indolinones. These compounds are characterized by an indole core fused with a ketone group, often modified with various functional groups to enhance biological activity or chemical properties.

Potential Applications

Indolinones have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific functional groups in this compound suggest potential interactions with biological targets, making it a candidate for drug discovery.

Synthesis Pathway

The synthesis of such compounds typically involves multi-step organic reactions. Below is a plausible synthetic approach:

Steps:

  • Formation of the Indolinone Core:

    • React an anthranilic acid derivative with a suitable aldehyde under acidic conditions to form the indole core.

    • Introduce the ketone functionality via oxidation or alkylation.

  • Functionalization:

    • Attach the allyloxybenzyl group through nucleophilic substitution or alkylation.

    • Introduce the chlorine atom via electrophilic aromatic substitution using chlorinating agents like thionyl chloride.

    • Add the hydroxy and oxopropyl groups through selective hydroxylation and acylation reactions.

Challenges in Synthesis:

  • Ensuring regioselectivity during substitution reactions.

  • Protecting functional groups to avoid side reactions.

Biological Activity

Indolinones are widely recognized for their biological activity due to their ability to interact with enzymes, receptors, and other biomolecules:

Potential Activities:

  • Anticancer:

    • Indolinones often inhibit kinases involved in cancer cell proliferation.

    • The presence of hydroxy and oxopropyl groups may enhance binding affinity to active sites of enzymes.

  • Antimicrobial:

    • The chlorine atom and allyloxybenzyl group may contribute to antimicrobial properties by disrupting bacterial membranes or inhibiting enzymes.

  • Anti-inflammatory:

    • Hydroxy-substituted indolinones have shown activity against inflammatory pathways, possibly targeting cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Characterization

The characterization of this compound would involve standard analytical techniques:

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by identifying hydrogen and carbon environments.

    • IR (Infrared Spectroscopy): To detect functional groups like hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

    • UV-Vis Spectroscopy: To study electronic transitions in conjugated systems.

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation pattern.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) for purity analysis.

Future Research Directions

Given its structural features, this compound could be explored further for:

  • Drug development targeting cancer or infectious diseases.

  • Structure-activity relationship (SAR) studies to optimize pharmacological properties.

  • Computational docking studies to predict binding affinity with biological targets.

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